2-hydroxy-3-(naphthalen-1-yl)propanoic acid
Description
2-Hydroxy-3-(naphthalen-1-yl)propanoic acid (CAS 105927-85-3) is a chiral carboxylic acid derivative characterized by a hydroxyl group at the C2 position and a naphthalen-1-yl (1-naphthyl) substituent at the C3 position of the propanoic acid backbone. Its molecular formula is C₁₃H₁₂O₃, with a molecular weight of 216.23 g/mol . The compound’s structure confers unique physicochemical properties, including polarity from the hydroxyl group and aromaticity from the naphthalene moiety, making it relevant in pharmaceutical and materials science research.
Properties
CAS No. |
105927-85-3 |
|---|---|
Molecular Formula |
C13H12O3 |
Molecular Weight |
216.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-3-(naphthalen-1-yl)propanoic acid typically involves the reaction of naphthalene derivatives with appropriate reagents to introduce the hydroxyl and carboxyl groups. One common method involves the Friedel-Crafts acylation of naphthalene followed by subsequent hydroxylation and carboxylation steps. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-(naphthalen-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride.
Major Products:
Oxidation: Formation of 2-oxo-3-(naphthalen-1-yl)propanoic acid.
Reduction: Formation of 2-hydroxy-3-(naphthalen-1-yl)propanol.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
2-Hydroxy-3-(naphthalen-1-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-hydroxy-3-(naphthalen-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their function. The naphthalene ring can participate in π-π stacking interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
3-(2-Methoxynaphthalen-1-yl)propanoic Acid (CAS 34225-11-1)
- Molecular Formula : C₁₄H₁₄O₃ (MW 230.26 g/mol) .
- Key Differences : Replaces the hydroxyl group at C2 with a methoxy (-OCH₃) group. This substitution increases hydrophobicity and alters hydrogen-bonding capacity compared to the parent compound.
- Applications : Methoxy derivatives often exhibit enhanced metabolic stability in drug design .
3-Naphthalen-1-ylpropanoic Acid (CAS 3243-42-3)
2-Methoxy-2-(naphthalen-1-yl)propanoic Acid (CAS 63628-25-1)
- Molecular Formula : C₁₄H₁₄O₃ (MW 230.26 g/mol) .
- Key Differences: Methoxy and naphthyl groups are both at C2, creating a sterically hindered structure.
Derivatives with Additional Functional Groups
N-Fmoc-(2R,3R)-3-Amino-2-hydroxy-3-naphthalen-1-yl-propionic Acid
3-[1-(Naphthalen-2-yl)acetamido]propanoic Acid
- Molecular Formula: C₁₅H₁₆NO₃ (MW 258.29 g/mol) .
- Key Differences: Features an acetamido linker and a naphthalen-2-yl (2-naphthyl) group.
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